Rubropilosin
Description
Rubropilosin is a naturally occurring phenolic glucoside ester isolated from Protea rubropilosa, a member of the Proteaceae family. It was first characterized in 1973 by Perold et al., who identified its unique structure, which includes a rare (+)-D-allose moiety linked to a phenolic core . This compound’s biosynthesis involves specialized metabolic pathways in its host plant, reflecting its ecological role in plant defense or signaling .
Properties
CAS No. |
33993-67-8 |
|---|---|
Molecular Formula |
C22H24O9 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C22H24O9/c23-11-14-6-8-16(15(24)10-14)30-22-21(28)20(27)19(26)17(31-22)12-29-18(25)9-7-13-4-2-1-3-5-13/h1-10,17,19-24,26-28H,11-12H2/b9-7+/t17-,19-,20-,21-,22-/m1/s1 |
InChI Key |
HNOZXQFKIYWTHH-HQSWATCJSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CO)O)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)CO)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CO)O)O)O)O |
Synonyms |
2-hydroxy-4-hydroxymethylphenyl 6-O-cinnamoyl-beta-D-allopyranoside rubropilosin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- This compound vs. Pilorubrosin: Both are glycosylated phenolics from P. rubropilosa, but this compound contains D-allose, whereas Pilorubrosin features glucose .
- This compound vs. Rubriflordilactones : The latter lack glycosylation and instead feature lactone rings, which influence their solubility and bioactivity .
Insights :
- This compound’s D-allose moiety may confer unique interactions with biological targets, such as carbohydrate-binding proteins, compared to non-glycosylated lactones like Rubriflordilactone B .
Key Research Findings and Implications
Synthetic Accessibility : this compound’s synthesis remains challenging due to its stereochemical complexity, whereas Rubriflordilactones have been synthesized via convergent strategies, enabling structure-activity studies .
Ecological Significance: this compound and Pilorubrosin are hypothesized to act as chemical defenses in P. rubropilosa, deterring herbivores via phenolic toxicity .
Pharmacological Potential: While Rubriflordilactone B has demonstrated antiviral activity, this compound’s bioactivity is underexplored, highlighting a gap in natural product research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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